Fumarato de bisoprolol

Descripción general

Descripción

Bisoprolol Fumarate is a beta-blocker-type drug substance known for several decades, primarily used for cardiovascular diseases. Despite its widespread use, literature on its crystal polymorphism has been scarce until recently. Studies have identified two anhydrous forms and a hydrate of Bisoprolol Fumarate, indicating complex polymorphic behaviors (Detrich et al., 2018).

Synthesis Analysis

Research on the synthesis of Bisoprolol Fumarate involves asymmetric routes using chiral reagents. One approach starts with R- and S-epichlorohydrin reacting with 4-((2-isoproxyethoxy)methyl)-phenol, then with isopropylamine, and finally with fumarate, achieving a total yield of 60.8% and enantiomeric excess values higher than 92% (Hong-wei, 2010).

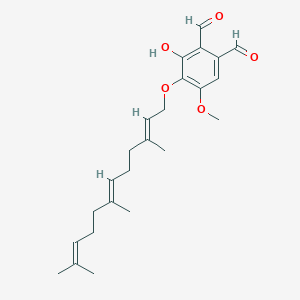

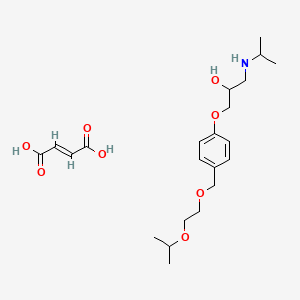

Molecular Structure Analysis

The crystal structure of Bisoprolol Fumarate Form I was solved using synchrotron X-ray powder diffraction, revealing details about its crystal packing and hydrogen bonding patterns. This analysis showed alternating layers of hydrophilic and hydrophobic planes, contributing to its stability and solubility properties (Kaduk et al., 2019).

Chemical Reactions and Properties

Bisoprolol undergoes oxidative removal in aqueous solutions via thermally activated persulfate, showing significant degradation kinetics and by-product formation. This process highlights its chemical reactivity under specific environmental conditions (Ghauch & Tuqan, 2012). Additionally, its interaction with reducing carbohydrates through the Maillard reaction forms N-formylbisoprolol under pharmaceutically relevant conditions, demonstrating its potential for chemical transformations (Szalka et al., 2014).

Physical Properties Analysis

The polymorphic forms of Bisoprolol Fumarate exhibit distinct melting points and solubility profiles, underlining the importance of crystal form control in pharmaceutical formulations for ensuring consistent drug delivery and stability (Detrich et al., 2018).

Chemical Properties Analysis

Compatibility studies between Bisoprolol Fumarate and various excipients under isothermal stress testing revealed significant degradation in the presence of certain excipients. These findings are crucial for the formulation development process, ensuring the stability and efficacy of the final pharmaceutical product (Marothu et al., 2015).

Aplicaciones Científicas De Investigación

Tratamiento de la hipertensión

El fumarato de bisoprolol es beneficioso en el tratamiento de la hipertensión . Es un bloqueador selectivo del receptor adrenérgico β1, que ayuda a reducir la presión arterial alta .

Manejo de la isquemia cardíaca

El this compound se utiliza en el manejo de la isquemia cardíaca . Ayuda a reducir la carga de trabajo del corazón, mejorando así la eficiencia del corazón .

Prevención del infarto de miocardio

El this compound se utiliza para la prevención secundaria del infarto de miocardio . Ayuda a reducir el riesgo de ataques cardíacos al ralentizar la frecuencia cardíaca y reducir la fuerza de la contracción del músculo cardíaco .

Tratamiento de la insuficiencia cardíaca

El this compound se utiliza en el tratamiento de la insuficiencia cardíaca . Ayuda a mejorar la capacidad de bombeo del corazón, mejorando así los síntomas de la insuficiencia cardíaca .

Manejo de la angina de pecho

El this compound se utiliza en el manejo de la angina de pecho . Ayuda a reducir la frecuencia y la gravedad de los ataques de angina al reducir la demanda de oxígeno del corazón .

Formulación extemporánea

El this compound se ha utilizado en el desarrollo de una formulación extemporánea fácil para el paciente . Esta formulación es beneficiosa para los pacientes que no pueden tragar formas de dosificación sólidas o que reciben medicamentos a través de sondas nasogástricas o gastrostomías .

Estudios de estabilidad y biodisponibilidad

El this compound se ha utilizado en estudios de estabilidad y biodisponibilidad . Estos estudios ayudan a comprender la estabilidad del fármaco en diversas condiciones y su biodisponibilidad en el organismo .

Síntesis y caracterización de compuestos relacionados

Durante la síntesis y el escalado de bisoprolol, se generan varios compuestos relacionados . Estos compuestos se caracterizan entonces por sus propiedades y posibles aplicaciones .

Mecanismo De Acción

Target of Action

Bisoprolol fumarate is a beta-1 adrenergic blocking agent . Its primary targets are the beta-1 adrenergic receptors primarily found in the heart . These receptors play a crucial role in the regulation of heart rate and contractility.

Mode of Action

Bisoprolol fumarate acts as a selective beta-blocker , specifically targeting the beta-1 adrenergic receptors . By binding to these receptors, Bisoprolol effectively modulates the heart’s response to stress hormones like epinephrine and norepinephrine . This interaction results in a decrease in heart rate and contractility, thereby reducing the heart’s oxygen demand .

Biochemical Pathways

It is known that the drug’s therapeutic effects are achieved through the antagonism of β-1 adrenoceptors, which results in lower cardiac output . This action reduces the activity of the sympathetic nervous system, which mediates the fight-or-flight response .

Pharmacokinetics

It is well absorbed, with a bioavailability of over 90% . Peak plasma concentrations are attained within 2-4 hours, and steady-state concentrations are achieved within 5 days of administration . The drug is metabolized through oxidative metabolic pathways with no subsequent conjugation . Major metabolites found in plasma and urine are inactive . The elimination half-life is 10–12 hours , allowing for once-daily dosing .

Result of Action

The primary result of Bisoprolol fumarate’s action is a reduction in heart rate and contractility, which leads to a decrease in blood pressure . This makes it effective in the treatment of conditions such as hypertension, heart failure, and atrial fibrillation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisoprolol fumarate. For instance, the drug is affected by acid hydrolysis, base hydrolysis, and oxidative conditions, which can decrease its content . Water, as a neutral medium, and light have no significant effect on its stability . Furthermore, the formulation of the drug can also impact its stability and bioavailability .

Safety and Hazards

Bisoprolol fumarate has some side effects that may occur. These include body aches or pain, chest pain, chills, cough, difficult or labored breathing, ear congestion, fever, headache, loss of voice, nasal congestion, pain or tenderness around eyes and cheekbones, shortness of breath or troubled breathing, sneezing, sore throat, stuffy or runny nose, tightness in chest, unusual tiredness or weakness, wheezing . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak .

Propiedades

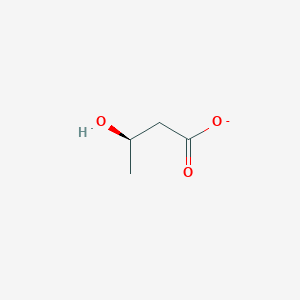

IUPAC Name |

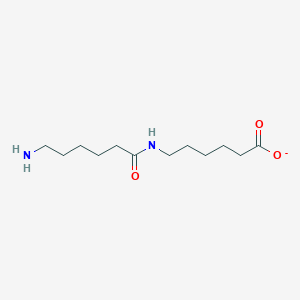

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPZLFIUFMNCLY-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104344-23-2, 66722-45-0, 105878-43-1 | |

| Record name | Bisoprolol fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104344-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66722-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisoprolol monofumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105878431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisoprolol fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISOPROLOL MONOFUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U057CX04H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B1233780.png)

![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)

![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)